molecular formula C20H23NO2 B1359465 4-Methoxy-4'-piperidinomethyl benzophenone CAS No. 898771-03-4

4-Methoxy-4'-piperidinomethyl benzophenone

Cat. No. B1359465
M. Wt: 309.4 g/mol
InChI Key: BMSCCUUZRKGVBX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives is a topic of interest due to their pharmacological potential. For instance, a series of substituted benzyl piperidines were synthesized to explore their affinity for neurotransmitter transporters, which could be relevant for treating cocaine addiction . Although the exact synthesis of "4-Methoxy-4'-piperidinomethyl benzophenone" is not described, the methodologies used in these studies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can significantly influence their biological activity. For example, the crystal structures of N-benzyl-4-(diphenylacetoxy)piperidine derivatives were determined, showing U-shaped conformations for some and stretched conformations for others . These structural details are crucial for understanding the interaction of such compounds with biological targets.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions. One study examined the nucleophilic substitution reactions of piperidine with 2-methoxy-3-nitrothiophen in benzene, which was found to be strongly catalyzed by piperidine . This type of reaction could be relevant for further functionalization of the "4-Methoxy-4'-piperidinomethyl benzophenone" molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The adduct of (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone and (4-chlorophenyl)(piperidin-1-yl)methanone showed specific dihedral angles between the benzene ring and the piperidine rings, which could affect the compound's physical properties and its interactions in a crystal lattice . These findings highlight the importance of molecular conformation in determining the properties of piperidine-containing compounds.

Scientific Research Applications

Applications in Environmental Studies

4-Methoxy-4'-piperidinomethyl benzophenone, a benzophenone derivative, has been studied in environmental contexts. Zhou et al. (2018) explored its removal from water using tertiary amine-functionalized adsorption resins. This research is significant in environmental chemistry, particularly in water purification processes, where such compounds are detected and need to be removed effectively (Zhou et al., 2018).

Role in Analytical Chemistry

In analytical chemistry, methods have been developed to detect and quantify benzophenone derivatives in various samples. Tarazona, Chisvert, and Salvador (2013) presented a method for determining benzophenone-3 and its metabolites in human serum, which is essential for understanding human exposure to these compounds (Tarazona et al., 2013). Similarly, Ho and Ding (2012) described a method for determining benzophenone-type UV filters in aqueous samples, which is crucial for monitoring environmental contamination (Ho & Ding, 2012).

In Material Science

In material science, benzophenone derivatives have been used in the synthesis of novel materials. For instance, Acosta et al. (1996) investigated novel additives for polyethylene degradation, where benzophenone derivatives played a crucial role (Acosta et al., 1996).

Photoprotective Properties

Benzophenone derivatives are known for their photoprotective properties. Placzek et al. (2013) analyzed various benzophenone derivatives, including 2-hydroxy-4-methoxybenzophenone, for their phototoxic behavior (Placzek et al., 2013).

Pharmaceutical Applications

In the pharmaceutical domain, Wnuk and Kajta (2021) examined the impact of benzophenone-3, a similar compound, on the nervous system, which has implications for drug development and safety evaluation (Wnuk & Kajta, 2021).

properties

IUPAC Name

(4-methoxyphenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-23-19-11-9-18(10-12-19)20(22)17-7-5-16(6-8-17)15-21-13-3-2-4-14-21/h5-12H,2-4,13-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSCCUUZRKGVBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642677
Record name (4-Methoxyphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-4'-piperidinomethyl benzophenone

CAS RN

898771-03-4
Record name (4-Methoxyphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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